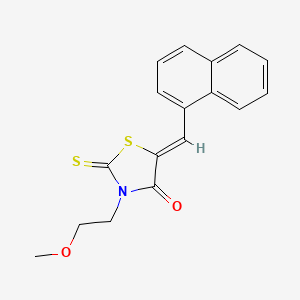
N-(3-isopropoxybenzyl)-1-(2-methylphenyl)methanesulfonamide
Descripción general
Descripción
N-(3-isopropoxybenzyl)-1-(2-methylphenyl)methanesulfonamide, commonly known as IBMS, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential application in the treatment of various diseases. IBMS is a sulfonamide derivative that exhibits potent biological activity and has been extensively studied for its therapeutic potential.
Mecanismo De Acción
The mechanism of action of IBMS is not fully understood, but it is believed to act by inhibiting specific enzymes involved in various biological processes. IBMS has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain, which is important in the treatment of Alzheimer's disease. Additionally, IBMS has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators, which is important in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
IBMS has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. Inflammation research has shown that IBMS inhibits the production of inflammatory mediators, including prostaglandins and cytokines, which are involved in the inflammatory response. Furthermore, IBMS has been shown to exhibit antioxidant activity, which is important in the prevention of oxidative stress-related diseases. Additionally, IBMS has been shown to exhibit neuroprotective effects, which is important in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IBMS has several advantages for laboratory experiments, including its stability and ease of synthesis. However, there are also limitations associated with IBMS, including its potential toxicity and limited solubility in aqueous solutions. These limitations may affect its potential application in certain experimental settings.
Direcciones Futuras
There are several future directions for research on IBMS, including its potential application in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of IBMS and its potential toxicity. Furthermore, research is needed to develop more efficient methods for the synthesis of IBMS and to improve its solubility in aqueous solutions. Overall, IBMS has shown promising results in scientific research and has the potential to be a valuable therapeutic agent in the future.
Aplicaciones Científicas De Investigación
IBMS has shown promising results in various scientific research studies, including its potential application in the treatment of cancer, inflammation, and neurological disorders. In cancer research, IBMS has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Inflammation research has also shown that IBMS exhibits anti-inflammatory activity, making it a potential treatment option for inflammatory diseases. Furthermore, IBMS has been studied for its potential application in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-N-[(3-propan-2-yloxyphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-14(2)22-18-10-6-8-16(11-18)12-19-23(20,21)13-17-9-5-4-7-15(17)3/h4-11,14,19H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZNDSXEVCALMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCC2=CC(=CC=C2)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,3-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4681683.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B4681689.png)
![4-{[acetyl(3-acetyl-2-methyl-1-benzofuran-5-yl)amino]sulfonyl}benzoic acid](/img/structure/B4681693.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4681694.png)

![N-(2,6-diethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4681715.png)
![N-[4-(aminocarbonyl)phenyl]-1-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4681722.png)
![4-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4681728.png)
![N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(4-pyridinylmethyl)propanamide](/img/structure/B4681730.png)
![N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4681739.png)
![ethyl {[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetate](/img/structure/B4681754.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B4681760.png)
![N-(1-adamantylmethyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4681779.png)
